CID 78060809
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78060809” is a chemical substance registered in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the properties, biological activities, safety, and toxicity of various compounds
Vorbereitungsmethoden
The preparation methods for CID 78060809 involve both synthetic routes and industrial production techniques. The synthetic routes typically include a series of chemical reactions that convert starting materials into the desired compound. These reactions often require specific conditions such as temperature, pressure, and the presence of catalysts to proceed efficiently. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound. This can include the use of reactors, distillation columns, and other equipment to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
CID 78060809 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .
Wissenschaftliche Forschungsanwendungen
CID 78060809 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions to produce other compounds. In biology, it may be used in studies to understand its effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways. In industry, the compound may be used in the production of materials, pharmaceuticals, or other products .
Wirkmechanismus
The mechanism of action of CID 78060809 involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions. Understanding the mechanism of action is crucial for determining the potential therapeutic applications and safety profile of the compound .
Vergleich Mit ähnlichen Verbindungen
CID 78060809 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific activities or applications. By comparing this compound with these compounds, researchers can identify its unique characteristics and potential advantages. Some similar compounds may include those with related chemical structures or those that undergo similar types of reactions .
Eigenschaften
Molekularformel |
C30H32O2Si2 |
---|---|
Molekulargewicht |
480.7 g/mol |
InChI |
InChI=1S/C30H32O2Si2/c1-33(2)31-29(25-17-9-5-10-18-25,26-19-11-6-12-20-26)30(32-34(3)4,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,1-4H3 |
InChI-Schlüssel |
DZIILQKRNVJKBU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.